molecular formula C20H21N5O2 B12246645 5-Methoxy-2-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine

5-Methoxy-2-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine

Cat. No.: B12246645
M. Wt: 363.4 g/mol
InChI Key: ZCWNJVRBKRTXOQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a pyrrolidinyl group linked to a phenylpyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxy group. The pyrrolidinyl group is then attached through a nucleophilic substitution reaction, and finally, the phenylpyridazinyl moiety is introduced via a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridazinyl moiety can be reduced under appropriate conditions.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the pyridazinyl moiety could produce a dihydropyridazine compound.

Scientific Research Applications

5-Methoxy-2-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone share a similar core structure and exhibit comparable biological activities.

    Pyrrolidine Derivatives: These compounds, such as pyrrolidine-2-one, also feature the pyrrolidine ring and are used in medicinal chemistry.

Uniqueness

What sets 5-Methoxy-2-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

3-[[1-(5-methoxypyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-6-phenylpyridazine

InChI

InChI=1S/C20H21N5O2/c1-26-17-11-21-20(22-12-17)25-10-9-15(13-25)14-27-19-8-7-18(23-24-19)16-5-3-2-4-6-16/h2-8,11-12,15H,9-10,13-14H2,1H3

InChI Key

ZCWNJVRBKRTXOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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